Product packaging for 5-Chloro-2-ethynylbenzaldehyde(Cat. No.:)

5-Chloro-2-ethynylbenzaldehyde

Cat. No.: B8100031
M. Wt: 164.59 g/mol
InChI Key: YMVRAAKGJMCDHK-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynylbenzaldehyde (CAS RN 1309565-97-6) is a versatile aromatic aldehyde serving as a high-value building block in organic and medicinal chemistry. Its molecular formula is C9H5ClO, with a molecular weight of 164.59 g/mol . This compound features both an aldehyde and an ethynyl (acetylene) group on an aromatic ring, which is further substituted with a chlorine atom, making it a multifunctional reagent for diverse chemical transformations. A primary application of this compound and its analogs is in the development of novel reaction-based "turn-on" fluorescent probes for the detection of primary amines . The unique mechanism involves a cascade reaction where the aldehyde first forms an imine with a primary amine, followed by an intramolecular 6-endo-dig cyclization to form a fluorescent isoquinolinium product . This principle is leveraged for amine detection in solution, vapor, food spoilage monitoring, and even wash-free imaging of proteins and live cells . Furthermore, the 2-ethynylbenzaldehyde (2-EBA) scaffold has been established as a novel warhead for targeted covalent inhibitors and for the N-terminal selective modification of peptides and proteins . This allows for the production of well-defined bioconjugates critical for biological studies and drug development, demonstrating excellent selectivity under mild, metal-free reaction conditions . Beyond life sciences, this compound is also employed as a key intermediate in the synthesis of advanced polymers and materials with unique properties . The product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. It is recommended to store the material in a sealed container under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClO B8100031 5-Chloro-2-ethynylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethynylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVRAAKGJMCDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Chloro 2 Ethynylbenzaldehyde and Its Structural Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. numberanalytics.com For the synthesis of ethynylbenzaldehydes, the Sonogashira coupling is the most prominent and widely utilized method. numberanalytics.comwikipedia.org

Optimized Sonogashira Coupling Protocols for Ethynylbenzaldehyde Synthesis

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is renowned for its mild reaction conditions and tolerance of various functional groups, making it ideal for the synthesis of complex molecules like 5-chloro-2-ethynylbenzaldehyde. numberanalytics.comwikipedia.org The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : An active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 5-chloro-2-iodobenzaldehyde).

Copper Cycle : The terminal alkyne reacts with a Cu(I) salt, such as copper(I) iodide, to form a copper(I) acetylide. wikipedia.org This step increases the nucleophilicity of the alkyne.

Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.

Reductive Elimination : The final step involves the reductive elimination of the desired product from the palladium complex, regenerating the active Pd(0) catalyst. numberanalytics.com

Optimization of reaction conditions is crucial for achieving high yields. Key parameters include the choice of catalyst, solvent, base, and temperature. While classic Sonogashira conditions are effective, newer protocols, including copper-free versions, have been developed to address certain limitations. organic-chemistry.org For instance, copper-free Sonogashira reactions can suppress the unwanted formation of alkyne homocoupling (Glaser coupling) byproducts. beilstein-journals.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling

Component Example Purpose Citation
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary catalyst for C-C bond formation. wikipedia.orgmdpi.com
Copper Co-catalyst Copper(I) iodide (CuI) Activates the terminal alkyne. wikipedia.org
Ligand Triphenylphosphine (PPh₃) Stabilizes the palladium catalyst. wikipedia.org
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Neutralizes the HX byproduct and aids in catalyst regeneration. organic-chemistry.orgmdpi.com
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Solubilizes reactants.

| Alkyne Source | Ethynyltrimethylsilane, Phenylacetylene | Provides the ethynyl (B1212043) group. | researchgate.net |

Strategic Synthesis from Halogenated Benzaldehyde (B42025) Precursors

The synthesis of this compound strategically begins with a di-halogenated or pre-functionalized benzaldehyde. The choice of halogen is critical, as the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the order: I > Br > Cl >> F. wikipedia.org This reactivity difference allows for selective coupling reactions.

A common and effective precursor for this compound is 5-chloro-2-iodobenzaldehyde (B2444130). The Sonogashira coupling occurs selectively at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact.

In a documented synthesis, 5-chloro-2-((triisopropylsilyl)ethynyl)benzaldehyde was prepared from a halogenated benzaldehyde precursor in a 93% yield. tdx.cat The reaction involved a palladium(0) catalyst and was conducted at 70 °C. tdx.cat This high-yield conversion underscores the efficiency of using a highly reactive halogen like iodine as a leaving group in the presence of a less reactive one like chlorine. Similarly, syntheses of related structures, such as diethynylbenzo-crown ethers, have been achieved by coupling di-iodinated precursors with silyl-protected acetylenes. researchgate.net

Protective Group Chemistry in the Preparation of Alkynyl Aldehydes

Protective groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, two functional groups may require protection: the terminal alkyne and the aldehyde.

The terminal proton of an alkyne is acidic and can interfere with certain reaction conditions, particularly those involving strong bases or leading to homocoupling side reactions. wikipedia.org To prevent this, the alkyne is often protected with a bulky silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). tdx.catsynarchive.com

For example, the synthesis of this compound can be achieved by coupling 5-chloro-2-iodobenzaldehyde with a silyl-protected alkyne like (triisopropylsilyl)acetylene. tdx.cat The silyl group serves two purposes: it prevents side reactions and increases the solubility of the alkyne in organic solvents. Following the coupling reaction, the silyl group is easily removed in a deprotection step, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions such as potassium carbonate in methanol, to yield the final terminal alkyne. researchgate.netwikipedia.orgyoutube.com

The aldehyde group is also susceptible to reaction, particularly with nucleophiles or under strongly basic or acidic conditions. If the synthetic route involves reagents that could attack the aldehyde (e.g., Grignard reagents or strong hydrides), it must be protected. wikipedia.orgpressbooks.pub A common strategy is to convert the aldehyde into an acetal (B89532), often a cyclic acetal using ethylene (B1197577) glycol. wikipedia.orgpressbooks.pub Acetals are stable under basic and nucleophilic conditions but can be easily hydrolyzed back to the aldehyde using aqueous acid. pressbooks.pub However, for a Sonogashira coupling, which is typically run under mildly basic conditions, protection of the aldehyde is often not necessary. organic-chemistry.org

Table 2: Common Protecting Groups for Alkynyl Aldehyde Synthesis

Functional Group Protecting Group Protection Reagent Deprotection Conditions Citation
Alkyne Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole Tetrabutylammonium fluoride (TBAF) tdx.catsynarchive.com
Alkyne Trimethylsilyl (TMS) TMS-Cl, Et₃N K₂CO₃, Methanol; or Fluoride source wikipedia.orgsynarchive.com

| Aldehyde | Acetal/Dioxolane | Ethylene glycol, Acid catalyst | Aqueous acid (e.g., HCl) | wikipedia.orgpressbooks.pub |

Chemo- and Regioselective Preparations of Substituted Ethynylbenzaldehydes

Chemoselectivity and regioselectivity are critical for the efficient synthesis of specifically substituted molecules like this compound, avoiding the formation of isomers and byproducts.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the Sonogashira coupling of a halogenated benzaldehyde, the palladium catalyst chemoselectively facilitates the reaction between the aryl halide and the alkyne, without affecting the aldehyde or the chloro substituent.

Regioselectivity , the control of reaction at a specific position, is achieved by the choice of starting material. To synthesize this compound, one would start with a precursor where the leaving group (e.g., iodine) is at the 2-position and the chloro group is at the 5-position. The inherent reactivity difference between different halogens (I > Br > Cl) is a powerful tool for ensuring regioselectivity. If one were to start with 2,5-dichlorobenzaldehyde, forcing a reaction would be difficult and could lead to a mixture of products. However, starting with 5-chloro-2-iodobenzaldehyde directs the Sonogashira coupling exclusively to the 2-position.

Furthermore, the synthesis of various substituted ethynylbenzaldehydes demonstrates the broad applicability of these selective methods. For instance, catalyst-free reactions between 2-ethynylbenzaldehydes and other reagents have been shown to tolerate strong electron-withdrawing substituents, highlighting the robustness of the ethynylbenzaldehyde scaffold for further derivatization. semanticscholar.org The electronic nature of substituents on the benzaldehyde ring can also influence reactivity in subsequent transformations. researchgate.net

Reactivity and Transformational Chemistry of 5 Chloro 2 Ethynylbenzaldehyde

Cascade Cyclization and Annulation Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. 5-Chloro-2-ethynylbenzaldehyde is an ideal substrate for such transformations, enabling the rapid assembly of polycyclic structures.

Formation of Fused Heterocyclic Systems

The dual reactivity of the aldehyde and ethynyl (B1212043) groups in this compound is frequently exploited to build fused heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Copper-Catalyzed Intramolecular Annulations for Indanone Derivatives

Copper catalysis is a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing indanone derivatives, copper-catalyzed annulation reactions of substrates similar to this compound have been developed. For instance, a Cu(II)-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes has been established to construct trifluoromethylated 1-indanones. frontiersin.org This process, using Cu(OTf)₂ as the catalyst, involves a radical-induced cascade. The reaction demonstrates tolerance for various substituents on the arylalkynyl moiety, including chloro groups, affording the corresponding functionalized (E)-1-indanones in good yields. frontiersin.org While not explicitly demonstrated on this compound itself, the methodology suggests a viable pathway for its conversion to a corresponding indanone derivative. The general mechanism involves the generation of a radical species that undergoes intramolecular cyclization onto the alkyne, followed by further transformation to yield the indanone core. nih.gov

Catalyst-Free Synthesis of Isoquinoline-Fused Benzimidazoles

An environmentally benign and highly efficient route for the synthesis of benzimidazo[2,1-a]isoquinolines has been developed by reacting 2-ethynylbenzaldehydes with ortho-phenylenediamines. rsc.orgrsc.org This method is notable for proceeding at ambient temperature in ethanol (B145695) without the need for a catalyst, highlighting its atom-economical and green chemistry credentials. rsc.orgrsc.org The reaction of this compound with an o-phenylenediamine (B120857) would be expected to produce the corresponding 10-chloro-benzimidazo[2,1-a]isoquinoline.

The proposed mechanism involves three key steps:

Imine Formation: The aldehyde group of this compound condenses with one of the amino groups of the o-phenylenediamine to form an imine intermediate.

Cyclization: The second, unreacted amino group of the diamine then attacks the internal carbon of the ethynyl group in an intramolecular hydroamination-cyclization step.

Aromatization: The resulting intermediate undergoes spontaneous aromatization to yield the stable, fused heterocyclic system. rsc.orgresearchgate.net

This catalyst-free approach offers a straightforward and sustainable method for accessing diversely substituted isoquinoline-fused benzimidazoles. rsc.orgnih.gov

Reactant 1Reactant 2ProductConditionsRef.
2-Ethynylbenzaldehyde (B1209956)o-PhenylenediamineBenzimidazo[2,1-a]isoquinoline (B1203507)Ethanol, Room Temp. rsc.org
Substituted 2-EthynylbenzaldehydesSubstituted o-PhenylenediaminesSubstituted Benzimidazo[2,1-a]isoquinolinesEthanol, 50 °C nih.gov
Gold-Catalyzed Routes to Benzo[c]thiophenes

Gold catalysts, particularly AuCl₃, have emerged as powerful tools for alkyne activation. A three-step synthesis for benzo[c]thiophenes has been reported where the key transformation is a gold-catalyzed 5-exo-dig migratory cycloisomerization. rsc.orgnih.gov This methodology is applicable to aldehydes like this compound.

The general synthetic sequence is as follows:

Thioacetal Formation: The aldehyde is first converted into its corresponding diallyl thioacetal.

Cycloisomerization: The thioacetal undergoes a 5-exo-dig cycloisomerization catalyzed by a gold superacid (HAuCl₄), which is generated in situ from AuCl₃. rsc.orgnih.govdntb.gov.ua

Rearrangement: A subsequent rearrangement leads to the formation of the benzo[c]thiophene (B1209120) core.

This reaction provides an elegant route to a class of sulfur-containing heterocycles that are otherwise challenging to synthesize.

Tandem Iodocyclizations in Heterocycle Construction

Iodine-mediated reactions provide a mild and effective way to construct heterocyclic systems via electrophilic cyclization. An efficient tandem route to synthesize iodoisoquinoline-fused benzimidazoles has been developed utilizing 2-ethynylbenzaldehydes, o-phenylenediamines, and iodine in the presence of a copper(I) iodide (CuI) catalyst. nih.gov This reaction proceeds through a tandem iodocyclization strategy, affording the iodinated fused heterocycles in moderate to good yields. nih.gov Applying this to this compound would yield a chlorinated and iodinated benzimidazo[2,1-a]isoquinoline derivative, a highly functionalized scaffold suitable for further synthetic diversification.

ReactantsReagentsProductReaction TypeRef.
2-Ethynylbenzaldehydes, o-BenzenediaminesCuI, I₂Iodoisoquinoline-fused BenzimidazolesElectrophilic Tandem Cyclization nih.gov

Indeno[2,1-c]pyran-3-one and 1-Oxazolonylisobenzofuran Formation via Amino Acid Derivatives

A highly regioselective and divergent synthesis has been developed for producing either indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans from a common precursor, o-(2-acyl-1-ethynyl)benzaldehyde, which can be derived from this compound. nih.govacs.org This transformation is based on the Erlenmeyer–Plöchl azlactone synthesis, and the product outcome is dictated by the choice of the amino acid derivative. nih.govwikipedia.org

When the o-(2-acyl-1-ethynyl)benzaldehyde precursor reacts with N-acylglycines (like hippuric acid) in the presence of sodium acetate (B1210297) and acetic anhydride (B1165640), a cascade cyclization occurs, forming two C-C bonds and two C-O bonds to construct the indeno[2,1-c]pyran-3-one framework. nih.govacs.org

Conversely, when the same starting material is treated with free amino acids under similar conditions, the reaction pathway diverges. nih.gov An initial oxazolone (B7731731) is formed, which then undergoes a 1,2-addition to the aldehyde. A subsequent 5-exo-dig cyclization culminates in the formation of 1-oxazolonylisobenzofurans. nih.govacs.org This divergent approach is operationally simple, metal-free, and proceeds under mild conditions, representing an atom-economic process with a broad substrate scope. nih.gov

Starting MaterialAmino Acid TypeKey IntermediateFinal ProductRef.
o-(2-Acyl-1-ethynyl)benzaldehydeN-AcylglycineAzlactoneIndeno[2,1-c]pyran-3-one nih.gov
o-(2-Acyl-1-ethynyl)benzaldehydeFree Amino AcidOxazolone1-Oxazolonylisobenzofuran acs.org

Benzannulation Reactions for Polycyclic Aromatic Compounds

Benzannulation reactions are powerful tools for constructing polycyclic aromatic systems. 2-Ethynylbenzaldehyde derivatives, including the 5-chloro substituted variant, are excellent precursors for these transformations due to the presence of the alkyne and aldehyde moieties, which can participate in cyclization cascades.

Zinc-Catalyzed [4+2] Cycloadditions for Naphthalene (B1677914) Derivatives

While zinc catalysis is a known strategy for promoting benzannulation reactions to form naphthalene derivatives, its specific application in a [4+2] cycloaddition involving 2-ethynylbenzaldehyde substrates is not extensively documented in current literature. Methodologies for naphthalene synthesis often employ zinc(II) in cyclization reactions of related structures like 2-(2-oxo-alkyl)benzketones with alkenes to yield 1,2-dihydronaphthalene (B1214177) derivatives. rsc.org However, the direct zinc-catalyzed [4+2] reaction of this compound with coupling partners to form naphthalenes remains an area for further exploration.

Rhodium-Catalyzed Aryl-Alkyne Couplings for Substituted Naphthalenes

Rhodium-catalyzed C-H activation and annulation represents an efficient, modern approach for the synthesis of substituted naphthalenes. nih.govresearchgate.netsemanticscholar.org In this type of transformation, the aldehyde group in a substrate like this compound can act as a weakly coordinating directing group. The catalytic cycle typically involves the ortho-C-H activation of the benzaldehyde (B42025) ring by a Rh(III) catalyst, followed by coordination and insertion of an alkyne coupling partner. The resulting rhodacycle intermediate then undergoes reductive elimination to furnish the final annulated naphthalene product and regenerate the active catalyst. researchgate.net This methodology allows for the construction of highly substituted aromatic systems from relatively simple precursors. semanticscholar.org

Hydroamination Reactions for Fused Perimidines

The dual functionality of this compound is well-suited for the synthesis of complex, fused heterocyclic systems. One notable transformation is its use in copper-catalyzed hydroamination reactions to produce highly fused perimidine derivatives. Perimidines are a class of nitrogen-containing heterocycles with applications in materials science and pharmacology.

In a typical reaction, a 2-alkynylbenzaldehyde undergoes a copper-catalyzed annulation with 1,8-diaminonaphthalene (B57835). The reaction proceeds via an initial hydroamination of the alkyne by one of the amino groups of the diamine, followed by an intramolecular cyclization involving the aldehyde and the second amino group. This tandem process efficiently constructs the polycyclic perimidine core. For instance, various 2-alkynylbenzaldehydes react with 1,8-diaminonaphthalene in the presence of a copper(I) iodide catalyst under microwave irradiation to yield fused perimidine structures. This strategy has been employed to create complex dihydroisoquinolino[2,1-a]perimidines, which can undergo subsequent palladium-catalyzed reactions to further extend their aromatic system.

Multicomponent Reaction Strategies Incorporating Ethynylbenzaldehydes

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. Ethynylbenzaldehydes are valuable substrates in MCRs, particularly in catalyst-dependent pathways that lead to diverse molecular scaffolds. The outcome of these reactions can often be selectively directed toward different products by simply changing the catalyst system.

Synthesis of Alpha-Amino (2-Alkynylphenyl)-Methylphosphonates

A key application of this compound in MCRs is the synthesis of α-amino (2-alkynylphenyl)-methylphosphonates via the Kabachnik-Fields reaction. This three-component reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602).

When 2-alkynylbenzaldehydes are reacted with aniline (B41778) and a dialkyl phosphite, the use of propylphosphonic anhydride (T3P®) as a mediating agent selectively produces the linear α-aminophosphonate product in high yields. T3P® acts as a powerful dehydrating agent, facilitating the initial formation of an imine from the aldehyde and aniline, which is then attacked by the dialkyl phosphite to yield the final product. This method is noted for its operational simplicity and high selectivity, often allowing for product isolation without the need for chromatographic purification.

Table 1: T3P®-Mediated Synthesis of α-Amino (2-Alkynylphenyl)-Methylphosphonates
Aldehyde SubstrateDialkyl PhosphiteProductYield (%)
2-(p-tolylethynyl)benzaldehydeDibenzyl phosphiteDibenzyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate93
4-Fluoro-2-(p-tolylethynyl)benzaldehydeDibutyl phosphiteDibutyl ((5-fluoro-2-(p-tolylethynyl)phenyl)(phenylamino)methyl)phosphonate94
2-((4-Methoxyphenyl)ethynyl)benzaldehydeDibutyl phosphiteDibutyl ((2-((4-methoxyphenyl)ethynyl)phenyl)(phenylamino)methyl)phosphonate95
2-((4-Chlorophenyl)ethynyl)benzaldehydeDibutyl phosphiteDibutyl ((2-((4-chlorophenyl)ethynyl)phenyl)(phenylamino)methyl)phosphonate96
2-(Phenylethynyl)benzaldehydeDibutyl phosphiteDibutyl ((phenylamino)(2-(phenylethynyl)phenyl)methyl)phosphonate92

Formation of 1,2-Dihydroisoquinolin-1-ylphosphonates

Remarkably, the same set of three starting materials—a 2-alkynylbenzaldehyde, aniline, and a dialkyl phosphite—can be diverted to produce a completely different heterocyclic product by switching the catalyst from T3P® to a copper salt. The copper-catalyzed pathway facilitates an intramolecular hydroalkoxylation/cyclization of the initially formed α-aminophosphonate intermediate, leading to the formation of 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates.

Several copper salts, including copper(I) chloride (CuCl), copper(I) bromide (CuBr), copper(I) iodide (CuI), and copper(II) sulfate (B86663) (CuSO₄·5H₂O), have been shown to effectively catalyze this transformation. Among these, CuCl has been identified as particularly efficient, promoting the reaction at 60 °C in a short timeframe to give the cyclized product in high yields. This catalyst-controlled selectivity underscores the versatility of 2-alkynylbenzaldehydes in MCRs for generating molecular diversity.

Table 2: Copper-Catalyzed Synthesis of a 1,2-Dihydroisoquinolin-1-ylphosphonate
Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
CuSO₄·5H₂OSolvent-free60168
CuSO₄·5H₂OAcetonitrile (B52724)60186
CuIAcetonitrile60189
CuBrAcetonitrile60190
CuClAcetonitrile60192

Enantioselective Approaches in Multicomponent Systems Utilizing Chiral Catalysis

The unique bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic alkyne, makes it an ideal substrate for multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single synthetic operation. When combined with chiral catalysis, MCRs involving 2-alkynylbenzaldehyde derivatives can provide enantioselective access to valuable heterocyclic scaffolds.

One prominent strategy involves the reaction of 2-alkynylbenzaldehydes, amines, and a third component, such as a phosphonate. For instance, an efficient enantioselective synthesis of cyclic α-aminophosphonates has been developed through a three-component reaction of 2-alkynylbenzaldehydes, amines, and dimethylphosphonate, catalyzed by a chiral silver spirocyclic phosphate. nih.gov This protocol demonstrates the feasibility of achieving high levels of stereocontrol in such transformations. The proposed mechanism involves the chiral catalyst activating the alkyne moiety, thereby facilitating a stereoselective cyclization event.

While direct studies on this compound in enantioselective MCRs are not extensively documented, the established reactivity of the parent scaffold provides a clear blueprint. The electron-withdrawing nature of the chloro substituent could influence the reactivity of the aldehyde and alkyne groups, potentially requiring optimization of reaction conditions. The general approach, however, remains highly applicable. The combination of transition metal catalysis (e.g., silver nih.gov, copper mdpi.com) with chiral ligands or the use of chiral organocatalysts (e.g., proline and its derivatives nih.gov) are promising avenues for the development of enantioselective multicomponent reactions utilizing this compound. mdpi.comnih.gov These methods offer straightforward access to chiral isoquinoline (B145761) and dihydroisoquinoline derivatives, which are important motifs in medicinal chemistry. nih.govmdpi.comnih.gov

Functionalization and Derivatization Strategies

N-Terminal Selective Bioconjugation of Peptides and Proteins

A significant application of this compound and related derivatives lies in the field of bioconjugation, specifically the site-selective modification of peptides and proteins. nih.gov The N-terminal α-amino group of a protein is a unique reactive site, and its selective functionalization is a key strategy for producing well-defined bioconjugates for therapeutic and diagnostic purposes. polyu.edu.hk 2-Ethynylbenzaldehydes (2-EBAs) have emerged as powerful reagents for this purpose, reacting selectively with the N-terminus under mild, biocompatible conditions to form stable isoquinolinium conjugates. researchgate.netnih.gov

The selectivity for the N-terminal α-amine over the ε-amine of lysine (B10760008) residues is primarily achieved by controlling the reaction pH. nih.gov The N-terminal α-amino group typically has a pKa between 6 and 8, which is lower than the pKa of the lysine ε-amino group (around 10). mdpi.com By conducting the reaction in slightly acidic to neutral buffers (e.g., pH 6.3–7.4), the N-terminal amine is more nucleophilic, favoring its reaction with the aldehyde. polyu.edu.hkmdpi.com This strategy allows for the precise installation of functional handles, such as the alkyne present in the 2-EBA reagent, onto a protein for subsequent "click" chemistry modifications. nih.gov

Mechanistic Insights into Isoquinolinium Formation in Bioconjugation

The mechanism for the N-terminal selective modification of proteins by 2-ethynylbenzaldehydes proceeds through a two-step, metal-free process (Figure 1). nih.govmdpi.com

Imine Formation: The reaction initiates with the nucleophilic attack of the N-terminal α-amino group on the aldehyde carbonyl of the 2-EBA derivative. This is a reversible condensation reaction that forms a protonated imine intermediate, also known as a Schiff base. nih.gov

Intramolecular Cyclization: The key step for the formation of a stable conjugate is a subsequent intramolecular 6-endo-dig cyclization. mdpi.com The nitrogen of the imine intermediate attacks the ortho-alkyne, leading to the formation of a stable, positively charged isoquinolinium ring system. nih.govnih.gov This intramolecular cyclization is irreversible and drives the reaction to completion, resulting in a stable covalent linkage between the protein and the reagent. nih.gov

This entire process occurs under mild, aqueous conditions (e.g., 37°C in phosphate-buffered saline), highlighting its compatibility with biological systems. polyu.edu.hk The formation of the isoquinolinium product has been confirmed through model reactions with amino acids and subsequent characterization by NMR and mass spectrometry. nih.gov

Exploration of Substituent Effects on Bioconjugation Reactivity and Selectivity

The electronic properties of the substituents on the 2-ethynylbenzaldehyde ring play a crucial role in both the reaction rate and the selectivity of N-terminal modification. polyu.edu.hk Systematic studies have shown that electron-donating groups (EDGs) on the aromatic ring generally enhance the N-terminal selectivity. nih.govconsensus.app

In contrast, 2-EBAs bearing strong electron-withdrawing groups (EWGs) often exhibit lower conversion and reduced selectivity. The chloro group in this compound is considered a weak electron-withdrawing group. Based on systematic studies, it is expected to provide moderate to good N-terminal selectivity, though perhaps less than derivatives with strong electron-donating groups like methoxy (B1213986) or hydroxy. polyu.edu.hknih.gov The reaction of this compound would likely proceed efficiently, offering a balance between reactivity and selectivity.

Below is a table summarizing the effects of various substituents on the N-terminal bioconjugation reaction, based on published screening data for a model peptide. polyu.edu.hk

2-EBA Derivative (Substituent)Conversion (%)N-terminal Selectivity (N-term:Lys)
H (Unsubstituted)4821:1
5-Methoxy (EDG)86>99:1
4-Hydroxy-5-methoxy (EDG)86>99:1
4,5-Dimethoxy (EDG)81>99:1
5-Nitro (EWG)1212:1
5-Chloro (EWG)4135:1

Table is generated based on data from model peptide reactions to illustrate substituent effects. polyu.edu.hk

Precursors for Extended Pi-Conjugated Systems and Advanced Materials

The aldehyde and alkyne functionalities of this compound make it a valuable building block for the synthesis of extended π-conjugated systems. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The alkyne group can participate in a variety of polymerization reactions, including Sonogashira coupling and [2+2+2] cycloadditions, to create conjugated polymers. The aldehyde group can be used to introduce the molecule into a polymer backbone via reactions like Wittig or Knoevenagel condensations. Alternatively, the aldehyde can be transformed into other functional groups prior to polymerization to tune the electronic properties of the resulting material. The presence of the chlorine atom can further modify the electronic characteristics (e.g., HOMO/LUMO levels) of the final π-conjugated system and can also influence intermolecular packing in the solid state.

Application in Helicene Synthesis

Helicenes are polycyclic aromatic compounds with a helical, chiral structure arising from the ortho-fusion of aromatic rings. ekb.eg Their unique chiroptical properties make them attractive for applications in asymmetric catalysis, chiral recognition, and materials science. rsc.org 2-Alkynylbenzaldehydes are versatile precursors for the synthesis of helicenes and heterohelicenes.

One powerful method for helicene synthesis is the transition-metal-catalyzed [2+2+2] cycloisomerization reaction. ekb.eg A molecule containing three alkyne units can undergo cyclization to form a new aromatic ring. Derivatives of this compound can be incorporated into larger molecules that serve as precursors for such cyclizations. The aldehyde group can be used as a synthetic handle to build up the necessary triyne precursor. Upon cyclization, the benzaldehyde moiety becomes one of the fused rings of the final helicene structure. The chlorine atom would then be a substituent on the helical backbone, potentially influencing its properties and providing a site for further functionalization. While direct synthesis of a helicene from this compound itself is not a one-step process, its role as a key intermediate in a multi-step synthesis is well-established within the broader class of 2-alkynylbenzaldehydes.

Mechanistic Elucidation of Reactions Involving 5 Chloro 2 Ethynylbenzaldehyde

Detailed Reaction Pathway Analysis and Proposed Mechanisms

Reactions involving 5-Chloro-2-ethynylbenzaldehyde predominantly proceed through pathways that leverage the reactivity of its aldehyde and ethynyl (B1212043) functional groups. A common transformation is intramolecular cyclization, where a nucleophilic attack initiated by the aldehyde, or a species derived from it, targets the alkyne.

One of the well-studied pathways involves the formation of an iminium ion intermediate. In the presence of an amine, the aldehyde group of this compound undergoes condensation to form an imine, which is subsequently protonated to generate a reactive iminium ion. This electrophilic species can then undergo an intramolecular cyclization via a 6-endo-dig pathway, where the alkyne attacks the iminium carbon. The resulting vinyl cation is then trapped by a nucleophile to yield substituted isoquinoline (B145761) derivatives. The chloro-substituent at the 5-position, being electron-withdrawing, can influence the electrophilicity of the iminium ion and the electron density of the aromatic ring, thereby affecting the rate and efficiency of the cyclization.

Alternatively, under different catalytic conditions, the reaction can be directed towards a 5-exo-dig cyclization. For instance, in the presence of certain transition metal catalysts, the alkyne can be activated towards nucleophilic attack. If the aldehyde oxygen acts as the internal nucleophile, a 5-exo-dig cyclization can occur, leading to the formation of a five-membered ring intermediate. This intermediate can then undergo further rearrangement or reaction to yield various heterocyclic products.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reaction pathways. These studies help in identifying the transition states and intermediates, thereby providing a more detailed picture of the reaction mechanism. For analogous 2-alkynylbenzaldehydes, these calculations have shown the energetic profiles for both the 5-exo-dig and 6-endo-dig cyclization pathways, often revealing a subtle interplay of electronic and steric factors in determining the preferred route.

Role of Catalysis in Reaction Outcomes

Catalysis plays a pivotal role in directing the reactions of this compound towards specific products with high efficiency and selectivity. Both transition metal catalysts and organocatalysts have been successfully employed to modulate its reactivity.

Influence of Transition Metal Catalysts on Selectivity and Efficiency

Transition metals such as gold, palladium, platinum, and silver are known to act as potent π-acids, activating the alkyne functionality of this compound towards nucleophilic attack. americanelements.com The choice of the metal and its ligand sphere can significantly influence the regioselectivity of the cyclization.

For instance, gold(I) catalysts are particularly effective in promoting the intramolecular cyclization of 2-alkynylbenzaldehydes. The catalytic cycle is generally believed to involve the coordination of the gold(I) species to the alkyne, which enhances its electrophilicity. This is followed by the intramolecular attack of a nucleophile, such as the aldehyde oxygen or a derivative thereof. The resulting organogold intermediate then undergoes protodeauration to release the product and regenerate the active catalyst. The electron-withdrawing nature of the chloro group in this compound can enhance the π-acidity of the gold catalyst, potentially accelerating the reaction.

Palladium catalysts are also widely used, particularly in cascade reactions. For example, a palladium-catalyzed process can initiate with the activation of the alkyne, followed by an intramolecular cyclization and a subsequent cross-coupling reaction, allowing for the rapid construction of complex molecular architectures. The oxidative state of the palladium (Pd(0) vs. Pd(II)) and the nature of the ligands are critical in determining the course of the reaction.

The following table summarizes the influence of various transition metal catalysts on the cyclization of 2-alkynylbenzaldehyde systems, which can be extrapolated to this compound.

Catalyst SystemPredominant Cyclization ModeProduct Type
Au(I) complexes5-exo-dig / 6-endo-digIndenones, Isoquinolines
Pd(II) complexes6-endo-digIsoquinolines
Pt(II)/Pt(IV) complexes5-exo-digIndenones
Ag(I) salts6-endo-digIsoquinolines

Organocatalytic Principles in Stereocontrolled Transformations

Organocatalysis has emerged as a powerful tool for achieving stereocontrolled transformations of 2-alkynylbenzaldehydes, and these principles are applicable to this compound. Chiral secondary amines, N-heterocyclic carbenes (NHCs), and Brønsted acids are among the most effective organocatalysts.

Chiral secondary amines can catalyze reactions through the formation of chiral iminium ions or enamines. In the context of this compound, a chiral secondary amine can condense with the aldehyde to form a chiral iminium ion. The stereochemistry of the catalyst then directs the facial selectivity of the subsequent intramolecular nucleophilic attack by the alkyne, leading to the formation of enantioenriched products.

N-Heterocyclic carbenes (NHCs) offer a unique mode of activation by converting the aldehyde into a reactive acyl anion equivalent, the Breslow intermediate. This nucleophilic species can then undergo intramolecular addition to the alkyne. The stereochemical outcome of such reactions can be controlled by using chiral NHCs. The electronic properties of the 5-chloro substituent can influence the stability and reactivity of the Breslow intermediate.

Stereochemical and Regiochemical Control in Cyclization Reactions

The control of stereochemistry and regiochemistry is a central challenge in the cyclization reactions of this compound. As discussed, the regioselectivity, typically a competition between 5-exo-dig and 6-endo-dig pathways, is heavily influenced by the choice of catalyst.

The stereochemistry of the newly formed chiral centers is often determined by the catalyst or a chiral auxiliary. In organocatalyzed reactions, the chiral environment created by the catalyst directs the approach of the nucleophile to the electrophile, leading to a specific stereoisomer. For instance, in an iminium ion-catalyzed cyclization, the bulky substituents on the chiral amine can effectively block one face of the molecule, forcing the reaction to proceed from the less hindered face.

In transition metal-catalyzed reactions, chiral ligands coordinated to the metal center can induce asymmetry. The chiral ligand creates a chiral pocket around the metal, and the substrate is forced to adopt a specific conformation upon coordination, leading to a highly stereoselective transformation.

The nature of the substituent on the alkyne terminus also plays a crucial role in directing the regiochemical outcome. Bulky substituents can sterically favor one cyclization pathway over the other. Furthermore, the electronic nature of the alkyne substituent can influence the polarization of the triple bond, affecting its reactivity towards nucleophilic attack.

Kinetic and Thermodynamic Considerations in Reaction Design

The design of efficient and selective reactions involving this compound requires a consideration of both kinetic and thermodynamic factors. The relative rates of competing reaction pathways will determine the major product formed (kinetic control), while the relative stabilities of the possible products will determine the product distribution at equilibrium (thermodynamic control).

The activation energy for the 5-exo-dig versus the 6-endo-dig cyclization is a key kinetic parameter. Computational studies on related systems have shown that these activation barriers can be very close in energy, and small changes in the substrate or catalyst can switch the selectivity. The electron-withdrawing chloro group in this compound is expected to influence the electronic distribution in the transition states, thereby affecting these activation energies. For instance, it may stabilize a transition state with developing negative charge on the aromatic ring.

Thermodynamically, the relative stability of the five- and six-membered ring products will influence the final product ratio if the reaction is reversible. In many cases, the formation of a six-membered aromatic ring, such as in an isoquinoline, is a strong thermodynamic driving force. However, the formation of highly substituted five-membered rings can also be thermodynamically favorable.

Experimental kinetic studies, such as reaction rate measurements under varying concentrations of reactants and catalysts, can provide valuable insights into the reaction mechanism. For example, determining the order of the reaction with respect to the catalyst can help to elucidate the nature of the catalytically active species and the rate-determining step of the catalytic cycle. While specific kinetic and thermodynamic data for reactions of this compound are not widely available in the literature, studies on analogous 2-alkynylbenzaldehydes provide a framework for understanding these factors. The principles of transition state theory and the Curtin-Hammett principle are often invoked to explain the observed product distributions in these complex reaction systems.

Advanced Analytical Methodologies in Academic Research on 5 Chloro 2 Ethynylbenzaldehyde and Its Reaction Products

Principles of Analytical Method Development for Reaction Monitoring and Process Control

Effective reaction monitoring and process control are foundational to modern organic synthesis, ensuring safety, efficiency, and reproducibility. fiveable.mewikipedia.org The development of analytical methods for these purposes is guided by a set of core principles aimed at providing real-time or near-real-time information about the chemical transformation. The primary goal is to track the consumption of reactants, the formation of products, and the emergence of any intermediates or by-products. digitellinc.comacs.org

Process control in chemical reactions involves the strategic manipulation of variables to maintain desired operating conditions. uotechnology.edu.iq This is often achieved through feedback or feedforward control loops. bme.hu For a hypothetical reaction involving 5-Chloro-2-ethynylbenzaldehyde, sensors would continuously measure critical process variables such as temperature, pressure, or reactant concentration. wikipedia.org A controller then compares this data to a predefined setpoint and, if a deviation is detected, signals an actuator (e.g., a control valve or heater) to make a corrective adjustment. fiveable.mebme.hu

The development of an analytical method for monitoring such a reaction would involve:

Defining Objectives: Clearly stating what needs to be measured (e.g., concentration of this compound, product yield) and the required precision and accuracy.

Technique Selection: Choosing an appropriate analytical technique (e.g., spectroscopy, chromatography) based on the chemical nature of the analytes and the reaction matrix. acs.orgnih.gov Mass spectrometry and spectroscopic methods like FT-IR or UV-Vis are often used for their speed and ability to provide specific information. acs.org

Sampling: Establishing a reliable method for obtaining representative samples from the reactor without significantly disturbing the reaction.

Calibration and Validation: Creating a calibration model to correlate the analytical signal with the concentration of the target molecules and validating the method's performance.

This systematic approach ensures that the analytical data are reliable and can be used to make informed decisions for controlling the reaction, thereby optimizing product quality and yield. fiveable.meresearchgate.net

Table 1: Key Principles in Analytical Method Development for Process Control
PrincipleDescriptionApplication Example for this compound Synthesis
Variable SelectionIdentifying the critical process variables (controlled, manipulated, and disturbance) that influence the reaction outcome. bme.huControlled: Product concentration. Manipulated: Reagent flow rate. Disturbance: Inlet temperature fluctuations.
Control StrategyImplementing feedback, feedforward, or cascade control to maintain the process at the desired setpoint. fiveable.mebme.huA feedback loop measures product concentration via online HPLC and adjusts the addition rate of a coupling partner to maximize yield.
Method SpecificityEnsuring the analytical method can distinguish the target analytes from other components in the reaction mixture. acs.orgUsing a mass spectrometer to selectively monitor the m/z ratio of the product, avoiding interference from starting materials or solvents. acs.org
Real-Time AnalysisProviding data quickly enough to allow for timely process adjustments.Employing in-situ probes (e.g., ATR-FTIR) to track the disappearance of the aldehyde C=O stretch of this compound.
RobustnessThe method's ability to remain unaffected by small, deliberate variations in method parameters, ensuring reliability.The analytical method for quantification remains accurate despite minor fluctuations in the mobile phase composition.

Chromatographic Optimization for Separation and Purity Assessment of Complex Reaction Mixtures

Chromatography is an essential tool in the pharmaceutical and chemical industries for separating, identifying, and quantifying components within complex mixtures. ijpsjournal.com Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing the purity of starting materials, intermediates like this compound, and final products. solubilityofthings.comtricliniclabs.com

The optimization of a chromatographic method is critical to achieving the necessary resolution, sensitivity, and speed for analyzing complex reaction outputs. researchgate.netmostwiedzy.pl For a reaction involving this compound, the resulting mixture may contain the starting material, the desired product, isomers, by-products, and degradation products. Effective separation of these closely related compounds requires careful selection and optimization of several parameters. solubilityofthings.com

Key optimization strategies include:

Stationary Phase Selection: The choice of the column (e.g., C18 for reversed-phase HPLC, or a polar phase for normal-phase) is based on the polarity and chemical nature of the analytes. Given the aromatic and functionalized nature of this compound and its likely derivatives, a reversed-phase C18 column is a common starting point for HPLC. chromatographyonline.com

Mobile Phase Composition: In HPLC, the ratio of solvents (e.g., acetonitrile (B52724) and water) is adjusted to control the retention time and separation of peaks. Gradient elution, where the solvent composition changes over time, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. chromatographyonline.com

Flow Rate and Temperature: Adjusting the flow rate of the mobile phase and the column temperature can impact resolution and analysis time. Higher temperatures can reduce viscosity and improve peak shape but may degrade thermally labile compounds. mostwiedzy.pl

Detector Selection: The choice of detector (e.g., UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry) depends on the properties of the analytes. A DAD is useful for initial method development as it provides spectral information, helping to identify and track peaks. ajprd.com

Purity assessment is typically performed by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. researchgate.netchromforum.orgyoutube.com

Table 2: Chromatographic Optimization Parameters for Purity Analysis
ParameterHPLC Optimization ConsiderationsGC Optimization Considerations
Column (Stationary Phase)Select based on analyte polarity (e.g., C18, C8, Phenyl, Cyano). Particle size (e.g., <2 µm for UHPLC) affects efficiency and speed. tricliniclabs.comSelect based on analyte volatility and polarity (e.g., DB-5, DB-WAX). Column length and film thickness impact resolution.
Mobile Phase / Carrier GasOptimize solvent composition (e.g., Acetonitrile/Water, Methanol/Buffer), pH, and additives to achieve desired selectivity. mostwiedzy.plSelect an inert carrier gas (e.g., Helium, Nitrogen, Hydrogen) and optimize flow rate for best efficiency.
TemperatureColumn temperature affects solvent viscosity and retention times; can be optimized to improve peak shape and resolution. mostwiedzy.plThe oven temperature program (isothermal or gradient) is critical for separating compounds with different boiling points.
DetectorUV-Vis/DAD for chromophoric compounds, Refractive Index (RI) for universal detection, or Mass Spectrometry (MS) for high sensitivity and structural information. ajprd.comFlame Ionization Detector (FID) for general organic compounds, Thermal Conductivity Detector (TCD) for universal detection, or MS for identification.
Injection VolumeSmall volumes (1-10 µL) are used to prevent peak broadening and column overload.Small volumes (0.1-2 µL) are used; split/splitless injection modes are chosen based on sample concentration.

Spectroscopic Techniques for Structural Elucidation of Novel Molecular Entities

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. libretexts.orgrsc.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk For confirming the structure of this compound and characterizing its novel reaction products, a suite of NMR experiments is indispensable. bbhegdecollege.comacs.org

¹H NMR: This experiment identifies the number of different types of protons, their relative numbers (via integration), and their neighboring environments (via splitting patterns). For this compound, one would expect distinct signals for the aldehyde proton, the acetylenic proton, and the protons on the aromatic ring, with coupling patterns revealing their relative positions.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal. The chemical shifts indicate the type of carbon (e.g., aromatic, carbonyl, alkynyl).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90, DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which aids in assigning the signals in the ¹³C NMR spectrum. core.ac.uk

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to map out spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule. core.ac.uk

When this compound undergoes a reaction, for instance, at the aldehyde or ethynyl (B1212043) group, changes in the chemical shifts, integrations, and coupling patterns in these NMR spectra provide definitive evidence of the new structure.

Table 3: Hypothetical NMR Data for this compound
TechniqueExpected Signal TypeHypothetical Chemical Shift (δ, ppm)Inferred Structural Information
¹H NMRSinglet (s)~10.2Aldehyde proton (-CHO)
Multiplets (m)~7.5-7.93 aromatic protons (H-3, H-4, H-6)
Singlet (s)~3.5Acetylenic proton (-C≡CH)
¹³C NMRCarbonyl~190Aldehyde carbon (CHO)
Aromatic~125-1406 aromatic carbons
Alkynyl~80-C≡CH
~82-C≡CH
HMBCCorrelation-CHO proton to C-2 and C-6Confirms the position of the aldehyde group adjacent to the ethynyl-substituted carbon.

Advanced mass spectrometry (MS) is a cornerstone of modern chemical analysis, providing highly sensitive and specific information about the molecular weight and elemental composition of a compound. nih.gov For novel entities derived from this compound, high-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) or Orbitrap analyzers, is critical. mdpi.com

HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a molecule, which is a crucial first step in its identification. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum of this compound and its derivatives, serving as a key diagnostic feature.

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the parent ion) and fragmenting it to produce a pattern of daughter ions. This fragmentation pattern acts as a "molecular fingerprint" that is unique to the compound's structure. nih.gov By analyzing these fragments, researchers can deduce the connectivity of the molecule and confirm proposed structures.

Furthermore, advanced techniques like ion mobility mass spectrometry (IM-MS) can differentiate between isomers—molecules with the same chemical formula but different atomic arrangements. researchgate.netplu.mx IM-MS separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio, providing an extra dimension of separation that can resolve isomeric products that are indistinguishable by conventional MS alone. mdpi.com

While spectroscopic methods like NMR and MS provide powerful inferential data, X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.orglibretexts.org It provides an unambiguous assignment of atomic connectivity, bond lengths, bond angles, and stereochemistry. researchgate.netnih.gov

The process requires growing a single, high-quality crystal of the compound of interest. libretexts.orgnih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. nih.govwikipedia.org The pattern of diffracted spots and their intensities are used to calculate an electron density map of the molecule, from which the positions of all atoms (except typically hydrogen) can be precisely determined. nih.gov

In the context of reactions involving this compound, X-ray crystallography is invaluable for:

Regiochemistry Confirmation: In reactions where a substituent could add to multiple possible positions on the molecule, crystallography can definitively show where the addition occurred.

Stereochemistry Determination: For reactions that create chiral centers, X-ray crystallography can determine the absolute configuration of the product, which is crucial in fields like medicinal chemistry. nih.gov

Although obtaining suitable crystals can be a bottleneck, a successful crystal structure provides the highest level of confidence in the structural assignment of a new molecular entity. nih.gov

Development of Impurity Profiling and Quantification Methods

Impurity profiling—the identification, characterization, and quantification of impurities in a substance—is a critical aspect of chemical and pharmaceutical development. ajprd.combiomedres.usveeprho.com Regulatory agencies require a thorough understanding of the impurity profile to ensure the safety and efficacy of a product. pharmainfo.inrroij.com For a compound like this compound intended for further use, a robust impurity profiling method is essential.

The development of such methods follows a systematic process:

Identification of Potential Impurities: This involves considering all possible sources of impurities, including starting materials, intermediates, by-products from side reactions, and degradation products. pharmainfo.in For example, impurities could include unreacted precursors or isomers of this compound.

Method Development: A high-resolution analytical technique, typically HPLC or GC, is developed to separate the main compound from all known and potential impurities. veeprho.compharmainfo.in The goal is to create a method that is specific, sensitive, and accurate. The method must be capable of detecting impurities at very low levels (e.g., <0.1%).

Structure Elucidation of Impurities: Once impurities are detected and isolated, their structures are determined using spectroscopic techniques like MS and NMR. veeprho.comrroij.com

Quantification: The method is validated for its ability to accurately quantify the levels of each impurity. This involves assessing parameters like linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ). biomedres.us

Setting Specifications: Based on the toxicological profile and regulatory guidelines (such as those from the International Council for Harmonisation - ICH), acceptable limits for each impurity are established. ajprd.comrroij.com

Table 4: Strategy for Impurity Profiling of this compound
StepObjectivePrimary Analytical TechniquesKey Considerations
1. DetectionScreen for the presence of all potential and unknown impurities.High-resolution HPLC-DAD/UV, GC-FID, TLCMethod must be sensitive enough to detect impurities at or below the reporting threshold (e.g., 0.05%).
2. IdentificationDetermine the chemical structure of detected impurities.LC-MS/MS, GC-MS, High-Resolution MS, NMR SpectroscopyIsolation of the impurity may be required for full structural characterization by NMR.
3. QuantificationAccurately measure the amount of each impurity present.Validated HPLC or GC method with appropriate standards.Method must be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines. ajprd.combiomedres.us
4. ControlEstablish acceptance criteria and monitor impurity levels in routine production.Routine QC testing using the validated analytical method.Limits are set based on safety data and regulatory requirements to ensure product quality and safety. pharmainfo.in

Emerging Research Directions and Potential Applications in Advanced Chemical Science

Development of Novel Catalytic Systems for Enhanced Ethynylbenzaldehyde Transformations

The transformation of bifunctional molecules like 5-Chloro-2-ethynylbenzaldehyde into more complex structures is highly dependent on the development of selective and efficient catalytic systems. Research in this area focuses on leveraging the distinct reactivity of the aldehyde and alkyne moieties.

One major area of exploration is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHC catalysis is widely employed for the umpolung (polarity reversal) of aldehydes, converting the typically electrophilic aldehyde carbon into a nucleophilic species known as the Breslow intermediate. acs.orgrsc.orgnih.gov This intermediate can then react with a variety of electrophiles. For this compound, the presence of the electron-withdrawing chloro and ethynyl (B1212043) groups increases the electrophilicity of the aldehyde carbon, which can influence its interaction with the NHC catalyst. rsc.org Novel chiral NHC catalysts are being designed to achieve highly enantioselective transformations, such as asymmetric benzoin (B196080) and Stetter reactions, which are challenging for substituted benzaldehydes. acs.orgbeilstein-journals.org

Furthermore, transition-metal catalysis offers a broad scope for transformations involving the ethynyl group. For instance, cascade reactions of o-alkynylbenzaldehydes can be initiated using various metal catalysts to construct complex heterocyclic scaffolds. nih.gov The development of catalytic systems that can selectively trigger cyclization or coupling reactions in the presence of the aldehyde group is a key research objective. The electronic properties of the 5-chloro-substituted ring can influence the activity and selectivity of catalysts (e.g., Palladium, Copper, Silver), necessitating the design of bespoke ligand systems to optimize these transformations. nih.gov

A comparison of potential catalytic approaches for this compound is presented below:

Catalytic SystemTarget MoietyPotential Transformation(s)Key Research Focus
N-Heterocyclic Carbenes (NHCs)AldehydeBenzoin condensation, Stetter reaction, AcylationEnhancing enantioselectivity; overcoming substrate limitations due to electronic effects. acs.orgnih.gov
Palladium/Copper CatalysisEthynyl GroupSonogashira coupling, CycloisomerizationAchieving high selectivity in the presence of the aldehyde; developing tandem reactions.
Silver/Gold CatalysisEthynyl GroupHydrofunctionalization, CyclizationActivating the alkyne for nucleophilic attack; controlling regioselectivity.
Multi-catalytic SystemsAldehyde & EthynylOne-pot cascade reactionsDesigning compatible catalysts for sequential transformations to increase molecular complexity efficiently. d-nb.info

Integration into Supramolecular Chemistry Architectures and Self-Assembly

The functional groups on this compound provide multiple points of noncovalent interaction, making it an attractive tecton (building block) for supramolecular chemistry and crystal engineering. The design of complex, self-assembling systems relies on the predictable interplay of intermolecular forces.

The chloro substituent is of particular interest for its ability to participate in halogen bonding. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govmdpi.com In structures built from this compound, the chlorine atom can act as a halogen bond donor, interacting with Lewis bases like carbonyl oxygens (from the aldehyde), nitrogen atoms in other molecules, or even π-systems of aromatic rings. mdpi.comrsc.org This directionality can be exploited to guide the self-assembly of molecules into specific one-, two-, or three-dimensional architectures, such as halogen-bonded organic frameworks (XBOFs). mdpi.com

In addition to halogen bonding, other interactions play a crucial role:

Hydrogen Bonding: The aldehyde oxygen is a hydrogen bond acceptor.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the chloro and aldehyde groups, can promote π-π stacking interactions with electron-rich aromatic systems.

Alkyne Interactions: The C≡C triple bond can interact with metal centers or participate in other noncovalent interactions.

By programming these interactions, this compound can be integrated into complex supramolecular architectures like macrocycles, cages, and porous organic frameworks with potential applications in gas storage, separation, and catalysis. rsc.orgscience.gov

Advancements in Flow Chemistry and Sustainable Synthesis Approaches

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for the synthesis of highly functionalized and potentially hazardous intermediates. rsc.orgresearchgate.net The application of flow chemistry to the synthesis and transformation of this compound represents a key direction for creating more sustainable and efficient chemical processes. rsc.org

Key advantages of flow chemistry for this system include:

Enhanced Safety: Reactions involving energetic materials or hazardous reagents can be performed with greater safety, as only small volumes are reacting at any given time. This is relevant for reactions like Sonogashira couplings which often use copper catalysts that can promote the hazardous homocoupling of terminal alkynes.

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature, pressure, and residence time. rsc.org This leads to higher yields, improved selectivity, and reduced byproduct formation in reactions such as lithiation, halogenation, or nitration on the aromatic ring. beilstein-journals.org

Scalability: Scaling up production in flow chemistry is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more reliable than scaling up batch reactors. rsc.org

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence without the need for intermediate workup and purification. unimi.it For example, the synthesis of a substituted benzaldehyde (B42025) could be followed immediately by a flow-based catalytic transformation of the aldehyde or ethynyl group, significantly reducing waste and operational time. nih.gov

These attributes make flow chemistry a powerful tool for the sustainable production of fine chemicals and pharmaceutical intermediates derived from this compound. nih.govacs.org

Exploration in Organic Electronics and Photonics Materials

The combination of an aromatic ring, an ethynyl linker, and electron-withdrawing substituents makes this compound a promising building block for π-conjugated organic materials used in electronics and photonics. The performance of these materials is dictated by their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The key structural features of this compound contribute to its electronic properties in several ways:

Extended π-Conjugation: The ethynyl group extends the π-conjugated system of the benzene (B151609) ring, which generally leads to a decrease in the HOMO-LUMO gap and a red-shift (shift to longer wavelengths) in absorption and emission spectra. acs.org

Electron-Withdrawing Groups (EWGs): The chloro and aldehyde groups are both EWGs. EWGs tend to lower the energy levels of both the HOMO and the LUMO. studypug.comyoutube.com This tuning of frontier orbital energies is a fundamental strategy in the design of organic semiconductors. arxiv.org

Molecular Design: By incorporating this molecule into larger donor-acceptor (D-A) type structures, chemists can fine-tune the electronic properties of polymers and small molecules. nih.gov The this compound unit can act as an acceptor or part of the π-linker, and its properties can be systematically modified.

Research indicates that halogen substitution is an effective method for tuning the electronic levels of conjugated systems. acs.orgcalstate.eduresearchgate.net Therefore, using this compound as a building block allows for precise control over the HOMO-LUMO gap, which is critical for applications in:

Organic Field-Effect Transistors (OFETs): Where tuning energy levels is crucial for efficient charge injection and transport.

Organic Light-Emitting Diodes (OLEDs): To control the emission color and efficiency.

Organic Photovoltaics (OPVs): To optimize the absorption of sunlight and ensure efficient charge separation at the donor-acceptor interface. reddit.com

Strategies for Chemical Probe Development and Ligand Discovery (Focus on Covalent Binding Mechanisms)

A significant and promising application of this compound is in the development of covalent chemical probes and inhibitors for biological targets, particularly protein kinases. nih.govresearchgate.net Covalent inhibitors form a permanent bond with their target protein, which can lead to high potency and prolonged duration of action. rsc.org

The 2-ethynylbenzaldehyde (B1209956) (EBA) scaffold has been identified as a "warhead" that can selectively and irreversibly target lysine (B10760008) residues in proteins. nih.govresearchgate.netbond.edu.au The mechanism involves a two-step process:

The aldehyde group forms a reversible Schiff base with the ε-amino group of a lysine residue within the protein's binding pocket.

This is followed by an irreversible intramolecular cyclization reaction involving the proximate ethynyl group, which forms a stable covalent adduct.

This strategy has been successfully used to generate potent and selective inhibitors for kinases like ABL and EGFR, as well as non-kinase targets. nih.govresearchgate.net The development of such probes is a powerful tool for activity-based protein profiling (ABPP), which aims to map the active state of enzymes in complex biological systems. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-chloro-2-ethynylbenzaldehyde, and what analytical methods validate its purity?

  • Synthesis : A Sonogashira coupling reaction between 5-chloro-2-iodobenzaldehyde and terminal alkynes (e.g., ethynyltrimethylsilane) under palladium/copper catalysis is a common approach. Post-synthesis, deprotection of the trimethylsilyl group yields the ethynyl moiety .
  • Characterization : Confirm purity via HPLC (≥98%) and structural identity using 1H^1H-/13C^{13}C-NMR (e.g., aldehyde proton at ~10 ppm, ethynyl 13C^{13}C signal at ~80-90 ppm) and IR spectroscopy (C≡C stretch ~2100 cm1^{-1}, C=O stretch ~1700 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation of vapors. Avoid contact with strong oxidizers or bases, which may trigger polymerization .
  • Storage : Keep in amber glass vials under inert gas (N2_2/Ar) at 2–8°C. Monitor for aldehyde oxidation (e.g., discoloration) using periodic TLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethynyl group in this compound during cross-coupling reactions?

  • The ethynyl group acts as a directing moiety, facilitating regioselective C–H functionalization. DFT studies suggest that the aldehyde’s electron-withdrawing effect stabilizes transition states in Pd-catalyzed couplings. Experimental data show higher yields (~75%) in Suzuki-Miyaura reactions compared to non-ethynylated analogs .

Q. How can computational modeling predict the electronic properties of this compound for catalyst design?

  • Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO). The ethynyl group lowers LUMO energy (−2.1 eV), enhancing electrophilicity at the aldehyde position. Solvent effects (e.g., DMF vs. THF) can be modeled via COSMO-RS to optimize reaction media .

Q. What contradictions exist in reported spectroscopic data for halogenated benzaldehydes, and how can they be resolved?

  • Discrepancies in 1H^1H-NMR chemical shifts (e.g., aldehyde protons varying by 0.3 ppm across studies) may arise from solvent polarity or trace moisture. Standardize measurements using deuterated DMSO as a solvent and internal reference (TMS). Cross-validate with high-resolution mass spectrometry (HRMS) .

Methodological Considerations

Q. How to design kinetic studies for aldehyde oxidation in this compound?

  • Monitor oxidation via UV-Vis spectroscopy (λmax_{max} ~270 nm for the aldehyde). Use pseudo-first-order conditions with excess oxidant (e.g., KMnO4_4). Arrhenius plots (ln k vs. 1/T) can reveal activation energy differences between ethynylated and non-ethynylated analogs .

Q. What strategies mitigate side reactions during functionalization of the ethynyl group?

  • Protect the aldehyde as an acetal before modifying the ethynyl group. For click chemistry, use Cu(I) catalysts to suppress Glaser homocoupling. Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

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5-Chloro-2-ethynylbenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.